N-(5-nitropyridin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-nitropyridin-2-yl)cyclohexanecarboxamide: is an organic compound with the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol . This compound is characterized by the presence of a nitro group on the pyridine ring and a cyclohexane carboxamide moiety. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Method 1:
Starting Materials: 2-amino-5-nitropyridine and cyclohexanecarbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of triethylamine in tetrahydrofuran at room temperature for 2 hours.
Procedure: A solution of 2-amino-5-nitropyridine, triethylamine, and cyclohexanecarbonyl chloride in tetrahydrofuran is stirred at room temperature. The reaction mixture is then concentrated under vacuum, diluted with ethyl acetate, washed with aqueous HCl, dried over sodium sulfate, and concentrated again.
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Method 2:
Starting Materials: 2-amino-5-nitropyridine and caproyl chloride.
Reaction Conditions: The reaction is carried out in pyridine at room temperature for 6 hours.
Procedure: 2-amino-5-nitropyridine is added to pyridine, followed by the slow addition of caproyl chloride with stirring at room temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group on the pyridine ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Formation of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving nitro and amide groups.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
- N-(5-nitropyridin-2-yl)benzamide
- N-(5-nitropyridin-2-yl)acetamide
- N-(5-nitropyridin-2-yl)propionamide
Comparison:
- N-(5-nitropyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs with benzene, acetyl, or propionyl groups. This uniqueness can influence its reactivity, biological activity, and potential applications .
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-4-2-1-3-5-9)14-11-7-6-10(8-13-11)15(17)18/h6-9H,1-5H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLQBKOLKNVBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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